

Application Note: GC-MS Analysis of Butyl Methyl Trisulfide

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Compound of Interest		
Compound Name:	Butyl methyl trisulfide	
Cat. No.:	B15418111	Get Quote

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Introduction

Butyl methyl trisulfide (C₅H₁₂S₃) is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of various foods, most notably garlic and other Allium species. Its presence and concentration can be indicative of product quality and authenticity. Beyond the food and fragrance industry, the analysis of such sulfur compounds is of growing interest in environmental science and drug development due to their potential biological activities. This application note provides a detailed protocol for the analysis of **butyl methyl trisulfide** using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds.

Data Presentation

Quantitative data for the GC-MS analysis of **butyl methyl trisulfide** is summarized below. It is important to note that different isomers of **butyl methyl trisulfide** (n-butyl, sec-butyl, isobutyl, and tert-butyl) may exhibit slight variations in their retention times and mass spectra.

Table 1: GC-MS Quantitative Data for Butyl Methyl Trisulfide



Parameter	Value	Source
Molecular Formula	C5H12S3	NIST[1]
Molecular Weight	168.34 g/mol	NIST[1]
Retention Index (DB-1 column)	1171 (for 2-Butyl methyl trisulfide)	NIST[1]
Key Mass Spectral Fragments (m/z)	See Table 2	Predicted
Limit of Detection (LOD)	0.001–0.171 μg/L (for various VSCs)	[2]
Limit of Quantification (LOQ)	0.002–0.569 μg/L (for various VSCs)	[2]

Note on LOD and LOQ: The provided limits of detection and quantification are typical for a range of volatile sulfur compounds (VSCs) analyzed by GC-MS and serve as a general guideline.[2] Method-specific validation is required to determine the precise LOD and LOQ for **butyl methyl trisulfide**.

Table 2: Predicted Electron Ionization (EI) Mass Spectrum of n-Butyl Methyl Trisulfide

m/z	Predicted Fragment	Relative Abundance
168	$[C_5H_{12}S_3]^+$ (Molecular Ion)	Low
136	[C ₅ H ₁₂ S ₂] ⁺	Moderate
121	[C ₄ H ₉ S ₂] ⁺	Moderate
93	[CH ₃ S ₂] ⁺	High
79	[CH₃S] ⁺	High
57	[C ₄ H ₉] ⁺	High
45	[CH₅S] ⁺	Moderate



Disclaimer: A publicly available, experimentally determined mass spectrum for **butyl methyl trisulfide** could not be located. The fragmentation pattern presented is a prediction based on established principles of mass spectrometry and the known fragmentation of similar organosulfur compounds. The molecular ion is expected to be of low abundance due to the lability of the polysulfide chain. Common fragmentation pathways include the loss of sulfur atoms and cleavage of the C-S and S-S bonds.

Experimental Protocols

This section details the methodologies for the GC-MS analysis of **butyl methyl trisulfide**, including sample preparation and instrument parameters.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds from solid or liquid samples.

Materials:

- 20 mL headspace vials with screw caps and PTFE/silicone septa
- SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
- Heating block or water bath with agitation
- Sodium chloride (NaCl)
- Ethylenediaminetetraacetic acid (EDTA) (optional, for chelating metal ions)
- Methanol (for standard preparation)
- Internal standard (e.g., d6-dimethyl disulfide or a suitable deuterated analog)

Procedure:



- Sample Weighing: Accurately weigh approximately 1-5 grams of the solid sample (e.g., garlic powder, soil) or pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
- Matrix Modification: For aqueous samples, add NaCl to a final concentration of 20% (w/v) to
 increase the ionic strength and promote the partitioning of volatile compounds into the
 headspace.[2] For samples containing metal ions that may interact with sulfur compounds,
 the addition of EDTA to a final concentration of 1% (w/v) can be beneficial.[2]
- Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
- Equilibration: Seal the vial and place it in a heating block or water bath set to a temperature between 35-60°C. Allow the sample to equilibrate with agitation for 15-30 minutes.[2]
- SPME Extraction: Insert the SPME fiber into the headspace of the vial, ensuring the fiber is
 exposed to the vapor phase and not in direct contact with the sample. Extract for 30-60
 minutes at the equilibration temperature.
- Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

Table 3: Recommended GC-MS Parameters



Parameter	Setting	
Gas Chromatograph		
Injection Port Temp.	250°C	
Injection Mode	Splitless (for SPME)	
Carrier Gas	Helium	
Flow Rate	1.0 - 1.5 mL/min (constant flow)	
Column	DB-1, DB-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 μ m film thickness)	
Oven Program	Initial temperature: 40°C, hold for 2 min	
Ramp: 5°C/min to 150°C		
Ramp: 10°C/min to 250°C, hold for 5 min		
Mass Spectrometer		
Ion Source Temp.	230°C	
Quadrupole Temp.	150°C	
Ionization Mode	Electron Ionization (EI)	
Electron Energy	70 eV	
Mass Range	m/z 40-300	
Scan Mode	Full Scan for identification, Selected Ion Monitoring (SIM) for quantification	

Visualizations

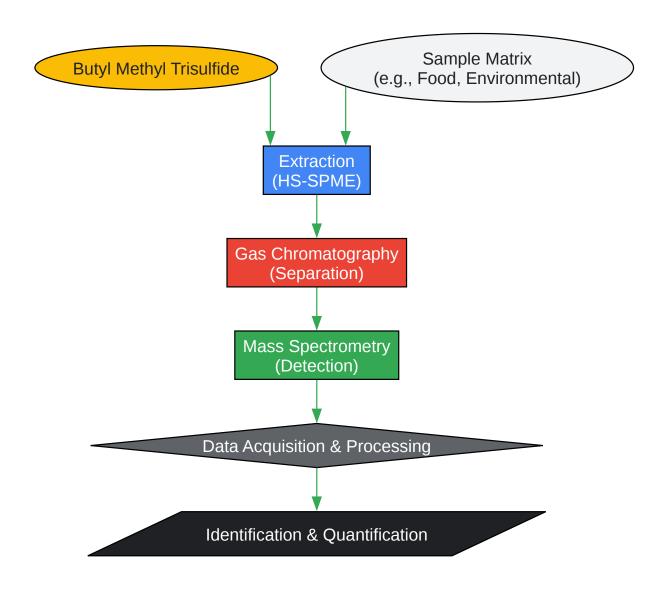
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.





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Caption: Experimental workflow for GC-MS analysis of butyl methyl trisulfide.



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Caption: Logical relationship of the analytical components.

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References

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- 2. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS PMC [pmc.ncbi.nlm.nih.gov]
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